

Application Notes and Protocols for Studying Bacterial Cytokinesis with PC190723

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PC190723	
Cat. No.:	B1678574	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent and selective small-molecule inhibitor of the bacterial cell division protein FtsZ.[1] FtsZ, a homolog of eukaryotic tubulin, is a crucial cytoskeletal protein that forms the Z-ring at the division site, a structure essential for bacterial cytokinesis.[2] By targeting FtsZ, PC190723 effectively blocks cell division, leading to filamentation in rod-shaped bacteria and cell enlargement in cocci, ultimately resulting in bacterial cell death.[3][4] These characteristics make PC190723 an invaluable tool for studying the mechanics of bacterial cytokinesis and a promising lead compound in the development of novel antibiotics.

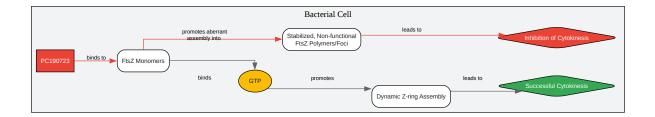
This document provides detailed application notes and protocols for utilizing **PC190723** in research settings. It includes quantitative data on its activity, step-by-step experimental procedures, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action of PC190723

PC190723 functions by binding to FtsZ and stabilizing the FtsZ polymer.[5][6] Unlike inhibitors that prevent polymerization, **PC190723** enhances the assembly of FtsZ into protofilaments and bundles.[5][6][7] This stabilization of the FtsZ polymer disrupts the dynamic nature of the Z-ring, which is necessary for its proper constriction and function during cell division.[6][8] The stabilized, non-functional FtsZ polymers often form multiple foci throughout the bacterial cell,



rather than a single, centrally located Z-ring.[3] This ultimately leads to the inhibition of cytokinesis.[1]



Click to download full resolution via product page

Caption: Mechanism of PC190723 action on FtsZ.

Quantitative Data

The following tables summarize the key quantitative data for **PC190723**'s activity against Staphylococcus aureus and its in vitro effects on FtsZ.

Table 1: In Vitro Activity of PC190723 against S. aureus



Parameter	Value	Reference Strain(s)	Notes
MIC	1 μg/mL	S. aureus	Minimum Inhibitory Concentration.[9][10]
MIC Range	0.5 - 1.0 μg/mL	Methicillin-sensitive and methicillin- resistant S. aureus (MSSA & MRSA)	[5]
MBC/MIC Ratio	1 to 2	MSSA and MRSA strains	Indicative of bactericidal activity.[5]
Frequency of Resistance	~3 x 10 ⁻⁸	S. aureus	[5]

Table 2: Biochemical Activity of PC190723

Parameter	Value	Target Protein	Notes
IC₅o (GTPase activity)	55 nM	FtsZ	Half-maximal inhibitory concentration for FtsZ's GTPase activity.[1]
Effect on FtsZ Polymerization	Induces assembly	B. subtilis FtsZ (Bs- FtsZ) and S. aureus FtsZ (Sa-FtsZ)	Promotes the formation of protofilaments, bundles, and other polymorphic condensates.[5][6]
Effect on Cell Morphology	Cell enlargement and filamentation	S. aureus and B. subtilis	Maximal enlargement of S. aureus cells is observed within 2 hours of exposure.[1]



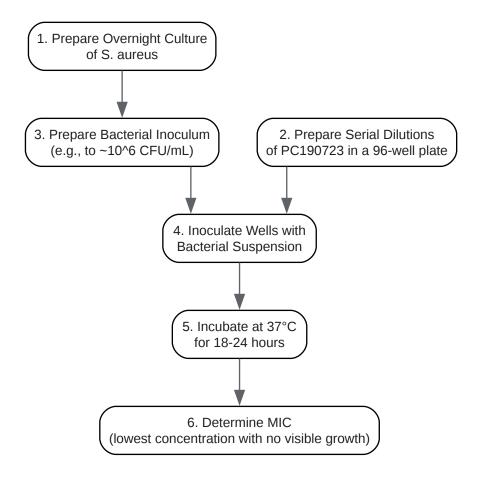
Experimental Protocols

Detailed protocols for key experiments to study the effects of **PC190723** on bacterial cytokinesis are provided below.

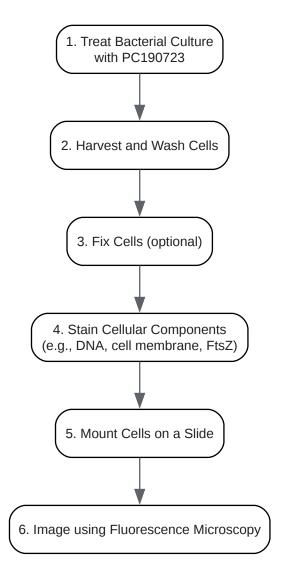
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of **PC190723** against S. aureus using the broth microdilution method.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. research.rug.nl [research.rug.nl]
- 2. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application





- 3. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FtsZ Polymerization Assays: Simple Protocols and Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Bacterial Cytokinesis with PC190723]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678574#using-pc190723-to-study-bacterial-cytokinesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com